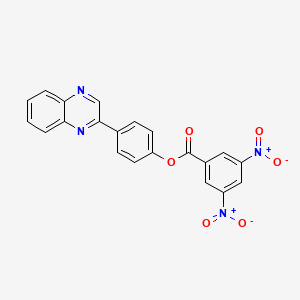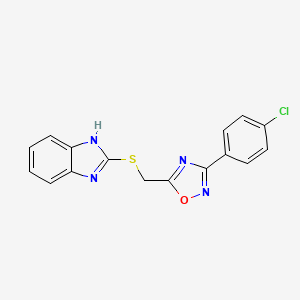![molecular formula C15H15N3O4S B15017848 2-(3,4-dimethylphenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15017848.png)
2-(3,4-dimethylphenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a nitrothiophenyl group connected through an acetohydrazide linkage. Its molecular formula is C14H15N3O4S.
Métodos De Preparación
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 3,4-dimethylphenoxyacetic acid: This can be synthesized by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base.
Formation of the hydrazide: The 3,4-dimethylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The hydrazide is then reacted with 4-nitrothiophene-2-carbaldehyde under reflux conditions to form the final product, 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and purification systems.
Análisis De Reacciones Químicas
2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophenyl moiety, where nucleophiles can replace the nitro group under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitrothiophenyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to cell death in certain types of cancer cells. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide include:
2-(3,4-dimethylphenoxy)acetohydrazide: Lacks the nitrothiophenyl group, making it less reactive in certain biological assays.
4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate: Contains additional functional groups that may enhance its biological activity.
1-(4-(3,4-dimethylphenoxy)phenyl)ethanone: A structurally related compound with different functional groups, leading to different reactivity and applications.
The uniqueness of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H15N3O4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenoxy)-N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H15N3O4S/c1-10-3-4-13(5-11(10)2)22-8-15(19)17-16-7-14-6-12(9-23-14)18(20)21/h3-7,9H,8H2,1-2H3,(H,17,19)/b16-7+ |
Clave InChI |
MXNVNAXDHWNCTH-FRKPEAEDSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=CS2)[N+](=O)[O-])C |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=CS2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B15017768.png)
![3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B15017777.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017779.png)
![6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15017787.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B15017800.png)
![4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate](/img/structure/B15017811.png)
![4-{(E)-[(2-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B15017812.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017813.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15017826.png)
![N-(4-chlorobenzyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017837.png)
![6-bromo-2-(3,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15017839.png)

